(Z)-GW 5074

Targeted Protein Degradation Stereochemistry Huntington's Disease

This stereopure Z-isomer is the active ATTEC molecular glue that tethers mHTT to LC3 for autophagic degradation, as validated by the seminal 2019 Nature study. Unlike racemic GW 5074 (CAS 220904-83-6), this defined stereoisomer eliminates pharmacological noise that masks allele-selective degradation and confounds dose‑response. Ensure reproducible TPD studies, SAR development, and neuroprotection assays by using the authentic (Z)-configuration at 1–5 µM (cell) or 2–5 mg/kg IP (in vivo). High purity (≥98%), competitively priced, with global shipping for research.

Molecular Formula C15H8Br2INO2
Molecular Weight 520.94 g/mol
CAS No. 1233748-60-1
Cat. No. B1365466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-GW 5074
CAS1233748-60-1
Synonyms5-iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
GW 5074
GW-5074
GW5074
Molecular FormulaC15H8Br2INO2
Molecular Weight520.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2
InChIInChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-
InChIKeyLMXYVLFTZRPNRV-KMKOMSMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-GW 5074 (CAS 1233748-60-1) Identity and Baseline: A Stereopure c-Raf Inhibitor and Targeted Protein Degrader


(Z)-GW 5074 is a stereopure Z-isomer of the indolinone derivative GW 5074, a compound class defined by its dual role as a potent c-Raf kinase inhibitor (IC50 = 9 nM) [1] and a unique molecular glue that tethers mutant huntingtin protein (mHTT) to the autophagosome protein LC3 (Kd = 467 nM) . Unlike the commonly supplied racemic mixture of E- and Z-isomers (CAS 220904-83-6), this specific stereoisomer is the active component identified in the foundational study for allele-selective mHTT degradation, establishing a critical quality control benchmark for studies in targeted protein degradation (TPD) [2].

Why (Z)-GW 5074 Is Not Interchangeable with Racemic GW 5074 or Generic Raf Inhibitors


Substituting (Z)-GW 5074 with the more common racemic GW 5074 (a mixture of Z and E isomers, CAS 220904-83-6) introduces significant experimental variability and compromises the integrity of targeted protein degradation studies. The seminal 2019 Nature publication establishing the compound's role as an autophagosome-tethering compound (ATTEC) specifically identified and utilized the (Z)-configuration [1]. Furthermore, while both isomers inhibit c-Raf at comparable potencies (IC50 = 9 nM) , the downstream neuroprotective and autophagy-related outcomes are isomer-specific and dose-dependent. Critically, standard racemic GW 5074 also exhibits poor oral bioavailability and saturable absorption in humans, a PK limitation that severely restricts its utility in in vivo studies [2]. Consequently, using the undefined racemic mixture introduces a source of pharmacological noise, confounding dose-response relationships and potentially masking the specific degradation or neuroprotective effects attributed to the stereopure Z-isomer.

(Z)-GW 5074 Quantitative Differentiation: Evidence for Procurement and Assay Design


Stereochemical Purity and Biological Identity: The Z-Isomer is the Validated ATTEC Warhead

The defining differential feature of (Z)-GW 5074 (CAS 1233748-60-1) is its stereochemical purity, which directly dictates its unique biological activity as an autophagosome-tethering compound (ATTEC). In contrast, the generic racemic product GW 5074 (CAS 220904-83-6) is explicitly supplied as a mixture of Z and E configurations, introducing a source of undefined biological variation . The 2019 Nature study that established the compound's role in tethering mHTT to LC3 for autophagic degradation specifically utilized the Z-isomer [1]. While both isomers inhibit c-Raf with an IC50 of 9 nM [2], the ATTEC function—which is the primary value proposition for neurodegeneration research—is stereospecific. This distinction is critical for reproducibility; using the racemate means incorporating a non-functional or antagonistic E-isomer, diluting the effective concentration of the ATTEC and potentially yielding false negatives in cellular degradation assays.

Targeted Protein Degradation Stereochemistry Huntington's Disease

Binding Affinity for LC3 Defines Its Degrader Mechanism and Guides Concentration Ranges

(Z)-GW 5074 functions as an alkenyl oxindole molecular glue with a defined binding affinity for LC3 (Kd = 467 nM), a property that enables the tethering of mHTT to the autophagosome for subsequent lysosomal degradation . This affinity is a distinct and quantifiable functional attribute separate from its kinase inhibition (c-Raf IC50 = 9 nM). The Kd of 467 nM provides a critical benchmark for in vitro experimental design, allowing researchers to select concentrations that favor the targeted degradation of mHTT (ATTEC mechanism) over simple c-Raf inhibition. This is a key differentiator from generic Raf inhibitors like Sorafenib or PLX-4720, which lack this specific LC3-binding and degrader functionality . In the 2019 Nature study, treatment with (Z)-GW 5074 at concentrations of 1-5 µM resulted in a significant, allele-selective reduction of mHTT protein levels in patient-derived fibroblasts and rescued disease-relevant phenotypes in cellular and in vivo models [1].

Targeted Protein Degradation Molecular Glue Binding Affinity

Clinical Pharmacokinetic Evidence of Poor Oral Bioavailability: A Critical Selectivity Criterion for In Vivo Study Design

Human Phase I clinical trial data demonstrate that GW 5074 exhibits poor oral absorption and saturable bioavailability, a significant and quantifiable limitation for in vivo use [1]. In a trial combining GW 5074 (racemate) with Sorafenib in patients with advanced solid tumors, increasing the dosage of GW 5074 did not result in a significant increase in its bioavailability [1]. This PK profile is a critical factor for procurement and experimental planning, distinguishing it from more orally bioavailable Raf inhibitors like Sorafenib. This evidence necessitates the use of alternative routes of administration (e.g., intraperitoneal) for in vivo studies, as demonstrated in murine models where IP doses of 2-5 mg/kg provided neuroprotection . Researchers must account for this poor oral absorption when designing animal studies, making it a key variable that could compromise experiments relying on oral gavage.

Pharmacokinetics In Vivo Pharmacology Bioavailability

(Z)-GW 5074 Application Scenarios: Validated Use Cases Based on Differential Evidence


Huntington's Disease Research: Allele-Selective Degradation of Mutant Huntingtin

This is the premier application scenario for (Z)-GW 5074. Based on its validated ATTEC mechanism, researchers use the compound at concentrations of 1-5 µM in cell culture (e.g., patient-derived fibroblasts or hippocampal neurons) to achieve allele-selective reduction of mHTT protein levels [1]. This application relies on the stereopure Z-isomer to ensure the compound tethers mHTT to LC3 (Kd = 467 nM) for autophagic degradation, a function not guaranteed by the racemic mixture. For in vivo models (e.g., mouse or fly models of Huntington's disease), parenteral administration (e.g., IP at 2-5 mg/kg) is required due to the compound's poor oral bioavailability .

Targeted Protein Degradation (TPD) Probe Development

(Z)-GW 5074 serves as a benchmark molecular glue for developing new ATTECs and PROTACs targeting polyQ-expanded proteins. Its defined binding affinity for LC3 (Kd = 467 nM) and allele-selectivity provide a quantitative reference point for medicinal chemists designing and testing new linker compounds [1]. Its use is essential in assays designed to measure ternary complex formation (mHTT:compound:LC3) and subsequent degradation, with the stereopure nature of the Z-isomer being critical for reproducibility and for establishing structure-activity relationships (SAR) for this emerging class of degraders .

Neuroprotection Studies: Differentiating c-Raf-Dependent and -Independent Mechanisms

This application leverages the compound's unique pharmacology to dissect neuroprotective pathways. At low concentrations (≤ 1 µM), (Z)-GW 5074 exhibits neuroprotective effects in primary neurons that are largely independent of MEK/ERK signaling, a phenomenon not observed with other Raf inhibitors [1]. This allows researchers to study neuroprotection that is mediated by the ATTEC mechanism or other off-target effects, distinct from canonical MAPK pathway inhibition. The use of the stereopure Z-isomer is critical to ensure that any observed neuroprotection is not confounded by the presence of the inactive E-isomer, which could antagonize or dilute the effect .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-GW 5074

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.